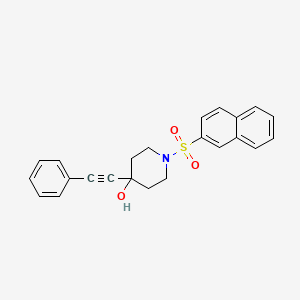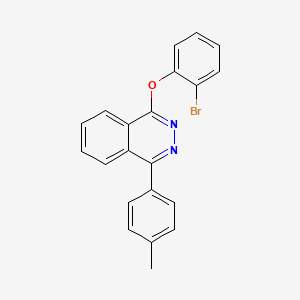
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring. This compound features a bromophenoxy group and a methylphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.
Introduction of the bromophenoxy group: This step may involve nucleophilic substitution reactions where a bromophenol derivative reacts with the phthalazine core.
Attachment of the methylphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions using suitable reagents like methylphenyl halides and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine oxides, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenoxy)-4-(4-methylphenyl)phthalazine: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenoxy)-4-phenylphthalazine: Lacks the methyl group on the phenyl ring.
1-(2-Bromophenoxy)-4-(4-ethylphenyl)phthalazine: Contains an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is unique due to the specific combination of bromophenoxy and methylphenyl groups attached to the phthalazine core. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
652969-95-4 |
|---|---|
Molekularformel |
C21H15BrN2O |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
1-(2-bromophenoxy)-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)25-19-9-5-4-8-18(19)22/h2-13H,1H3 |
InChI-Schlüssel |
YGSPWAGKQXKTOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
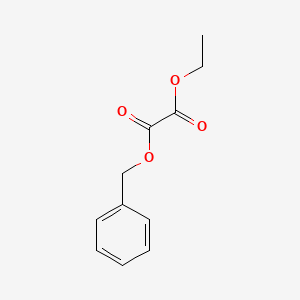
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
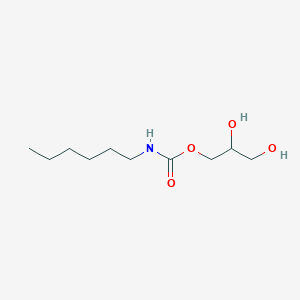
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

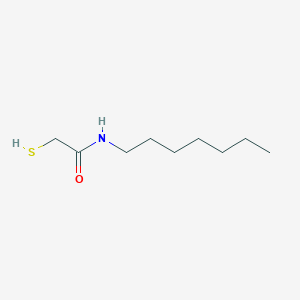

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
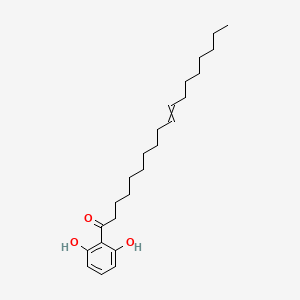
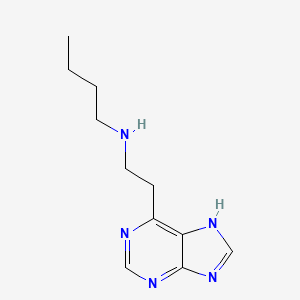
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
